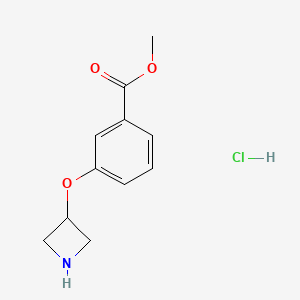

![molecular formula C21H21N3O5 B2939290 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034256-44-3](/img/structure/B2939290.png)

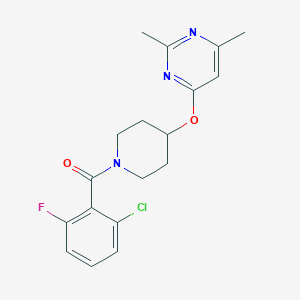

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-methyl-1H-indol moiety. These are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxalamide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic substitution reactions .Applications De Recherche Scientifique

Interaction with Specific Binding Sites

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, related to indolo[3,2-b]carbazole, has been studied for its interaction with specific binding sites in rat liver cytosol. Research shows that variations in the compound, such as substitution of nitrogen atoms with sulfur or oxygen, or methylation at specific positions, significantly affect its binding affinity. These findings suggest potential applications in understanding and manipulating molecular interactions within biological systems (Gillner et al., 1993).

Neuropeptide Y Receptor Antagonists

The compound's structure has similarities with benzimidazoles derived from the indole class, which have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists. This research could be relevant in developing anti-obesity drugs, highlighting the compound's potential in medicinal chemistry (Zarrinmayeh et al., 1998).

Role in Cancer Metastasis

Related research on collagen prolyl hydroxylases, which share structural similarities with the compound, emphasizes their essential role in breast cancer metastasis. Understanding the action of such compounds can contribute to developing therapeutic strategies against cancer (Gilkes et al., 2013).

Synthesis and Chemical Properties

Studies on the synthesis of compounds structurally related to this compound provide insights into their chemical properties and potential applications in various fields, including materials science and pharmacology (Fujimori & Yamane, 1978).

Prolyl-Hydroxylase Inhibitor Effects

The compound is related to prolyl-hydroxylase inhibitors, which have demonstrated significant effects in cell autophagy and apoptosis, particularly in cancer research. This highlights its potential application in developing novel cancer treatments (Han et al., 2014).

Tautomerization Studies

Research on metal-induced tautomerization of molecules related to this compound opens avenues for exploring novel chemical reactions and synthesis pathways, which can be beneficial in organic chemistry and catalysis (Ruiz & Perandones, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-24-7-6-13-10-14(2-4-16(13)24)17(25)12-22-20(26)21(27)23-15-3-5-18-19(11-15)29-9-8-28-18/h2-7,10-11,17,25H,8-9,12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPCHNPBWSAGPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

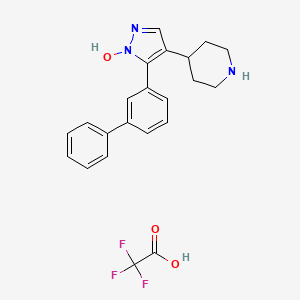

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)

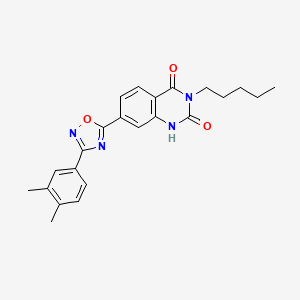

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2939222.png)

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)